molecular formula C19H19N3O3S2 B11679015 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11679015
M. Wt: 401.5 g/mol
InChI Key: YUNXELXSKOYELY-MTJSOVHGSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzothiazole derivative with a suitable thiol reagent.

    Formation of the Hydrazide Moiety: The hydrazide moiety can be synthesized by reacting the intermediate compound with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide derivative with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its unique structural features.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring and hydrazide moiety could play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the 3,4-dimethoxyphenyl group.

    N’-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]acetohydrazide: Lacks the benzothiazole ring.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1Z)-1-phenylethylidene]acetohydrazide: Lacks the methoxy groups on the phenyl ring.

Uniqueness

The presence of both the benzothiazole ring and the 3,4-dimethoxyphenyl group in 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide makes it unique compared to similar compounds. This unique structure may confer specific properties and activities that are not observed in related compounds.

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C19H19N3O3S2/c1-12(13-8-9-15(24-2)16(10-13)25-3)21-22-18(23)11-26-19-20-14-6-4-5-7-17(14)27-19/h4-10H,11H2,1-3H3,(H,22,23)/b21-12-

InChI Key

YUNXELXSKOYELY-MTJSOVHGSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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